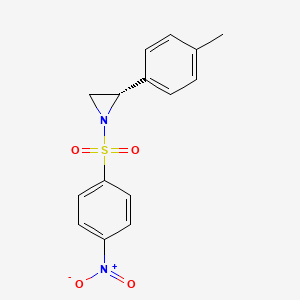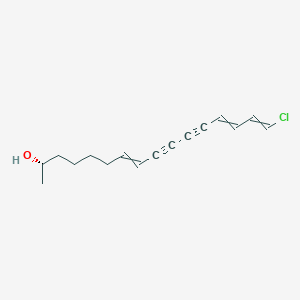
(2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol: is a synthetic organic compound characterized by its unique structure, which includes a chlorine atom, multiple double bonds, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound may involve the use of engineered bacteria containing specific enzymes to catalyze the necessary reactions. The process includes preparing a suspension of resting cells, performing ultrasonic disruption, and mixing the cell supernatant with the substrate and cofactors to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of structural modifications on biological activity.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
(2S)-Pinocembrin: A chiral flavanone with versatile pharmacological activities.
(2S,4S)-4-[18F]FPArg: Used in glioma imaging.
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression.
Propriétés
Numéro CAS |
537684-08-5 |
|---|---|
Formule moléculaire |
C16H19ClO |
Poids moléculaire |
262.77 g/mol |
Nom IUPAC |
(2S)-16-chlorohexadeca-7,13,15-trien-9,11-diyn-2-ol |
InChI |
InChI=1S/C16H19ClO/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h4,6,9,11,13,15-16,18H,8,10,12,14H2,1H3/t16-/m0/s1 |
Clé InChI |
BOMJGLVMBIPNNR-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](CCCCC=CC#CC#CC=CC=CCl)O |
SMILES canonique |
CC(CCCCC=CC#CC#CC=CC=CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
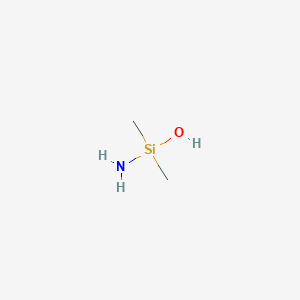
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
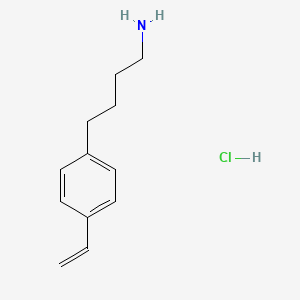
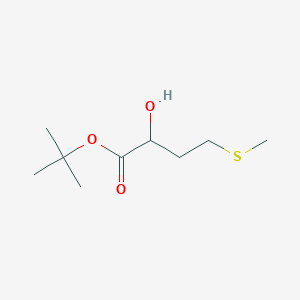

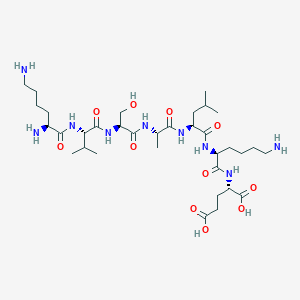

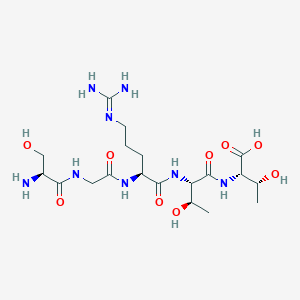

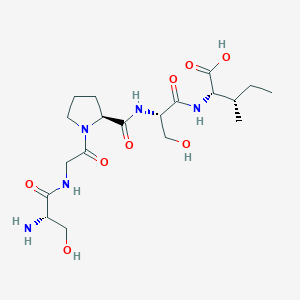
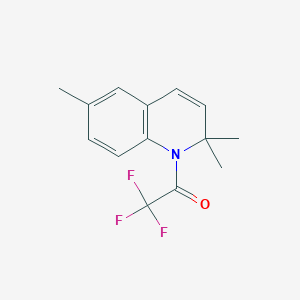
![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
